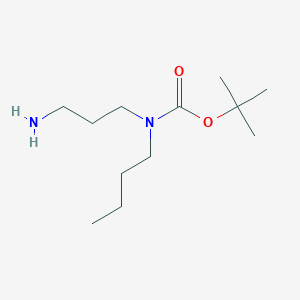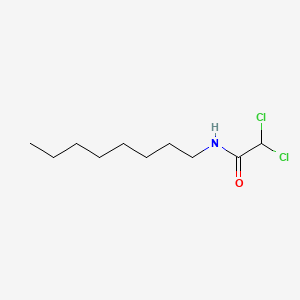
Acetamide, 2,2-dichloro-N-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2-dichloro-N-octyl- is an organic compound with the molecular formula C10H19Cl2NO It is a derivative of acetamide, where two chlorine atoms and an octyl group are attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dichloro-N-octyl- typically involves the reaction of octylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-dichloro-N-octyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: Acetamide, 2,2-dichloro-N-octyl- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted acetamides with different functional groups.
Applications De Recherche Scientifique
Acetamide, 2,2-dichloro-N-octyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2-dichloro-N-octyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2,2-Dichloroacetamide: Similar structure but without the octyl group.
N-Octylacetamide: Similar structure but without the dichloro substitution.
2,2-Dichloro-N-methylacetamide: Similar structure with a methyl group instead of an octyl group.
Uniqueness: Acetamide, 2,2-dichloro-N-octyl- is unique due to the presence of both dichloro and octyl groups, which impart distinct chemical properties and potential applications. The combination of these groups makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
5326-91-0 |
|---|---|
Formule moléculaire |
C10H19Cl2NO |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
2,2-dichloro-N-octylacetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-2-3-4-5-6-7-8-13-10(14)9(11)12/h9H,2-8H2,1H3,(H,13,14) |
Clé InChI |
RLDWTQBDTBLVNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


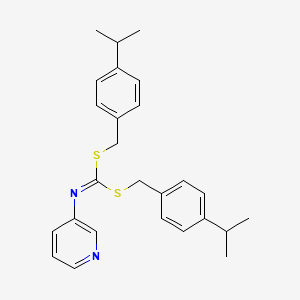

![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
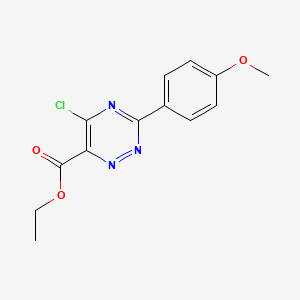
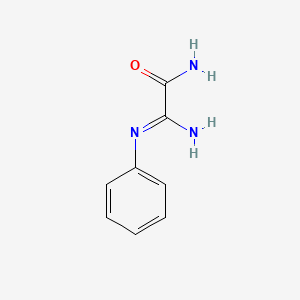
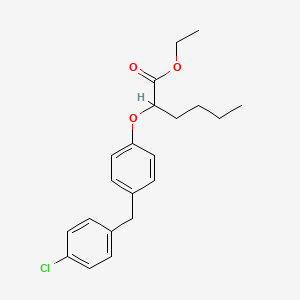
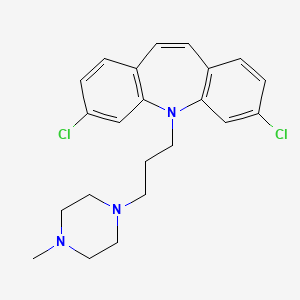
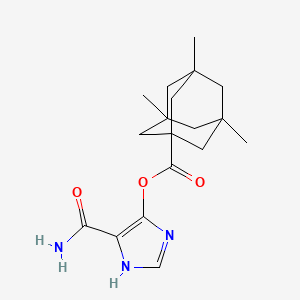

![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)

![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
